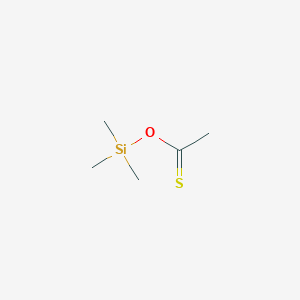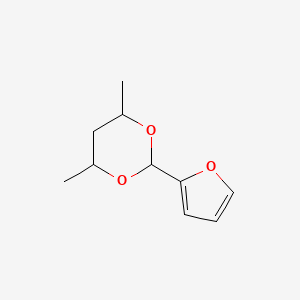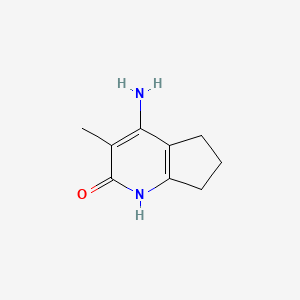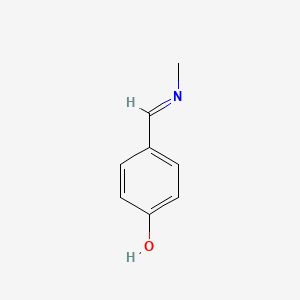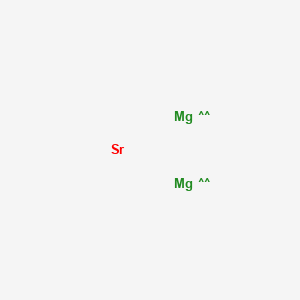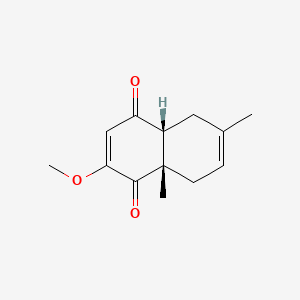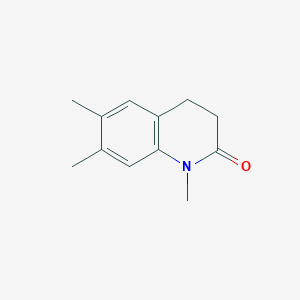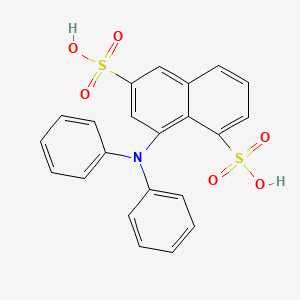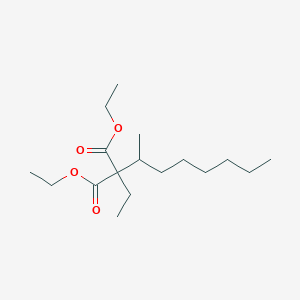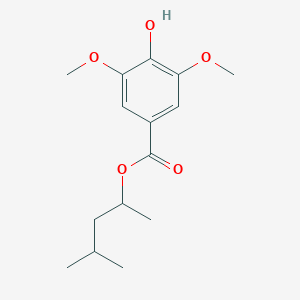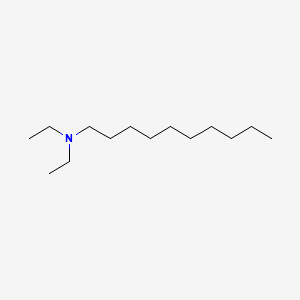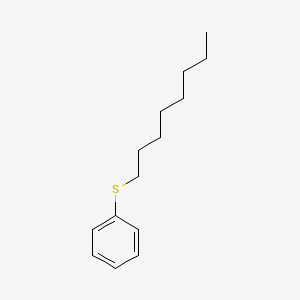
Benzene, (octylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (octylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an octylthio group
準備方法
Synthetic Routes and Reaction Conditions:
From Benzene and Octylthiol: One common method for synthesizing Benzene, (octylthio)- involves the reaction of benzene with octylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the benzene ring with the octylthio group.
From Benzene and Octyl Halide: Another method involves the reaction of benzene with an octyl halide (e.g., octyl chloride) in the presence of a base such as sodium hydride (NaH). This reaction also results in the substitution of the hydrogen atom on the benzene ring with the octylthio group.
Industrial Production Methods: Industrial production of Benzene, (octylthio)- often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (octylthio)- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the octylthio group to an octyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The benzene ring in Benzene, (octylthio)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Octylbenzene
Substitution: Halogenated or nitrated derivatives of Benzene, (octylthio)-
科学的研究の応用
Chemistry: Benzene, (octylthio)- is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, Benzene, (octylthio)- is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.
Medicine: While not widely used in medicine, Benzene, (octylthio)- has potential applications in drug development. Its unique chemical properties may allow for the design of novel therapeutic agents.
Industry: In the industrial sector, Benzene, (octylthio)- is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, resins, and other materials.
作用機序
The mechanism of action of Benzene, (octylthio)- involves its ability to undergo various chemical reactions. The octylthio group can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
類似化合物との比較
Benzene, (methylthio)-: Similar to Benzene, (octylthio)- but with a methylthio group instead of an octylthio group.
Benzene, (ethylthio)-: Similar to Benzene, (octylthio)- but with an ethylthio group instead of an octylthio group.
Benzene, (propylthio)-: Similar to Benzene, (octylthio)- but with a propylthio group instead of an octylthio group.
Uniqueness: Benzene, (octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties compared to its shorter-chain analogs. The longer octyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable in specific applications where these properties are desired.
特性
CAS番号 |
13910-16-2 |
|---|---|
分子式 |
C14H22S |
分子量 |
222.39 g/mol |
IUPAC名 |
octylsulfanylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChIキー |
GMMWKYSAFBYKHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
